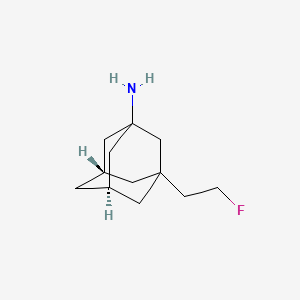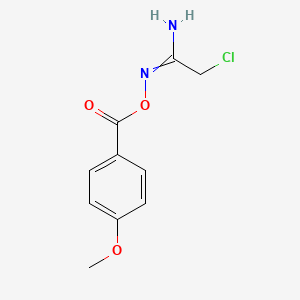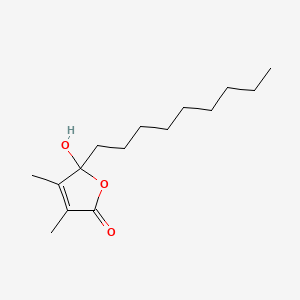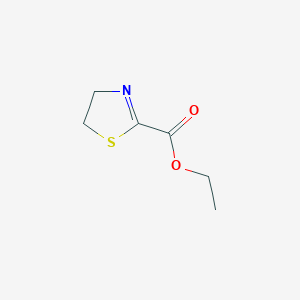![molecular formula C12H15N3O4 B14005504 N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide CAS No. 18969-36-3](/img/structure/B14005504.png)
N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide is a chemical compound with a complex structure that includes an acetyl group, a methyl group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide typically involves the reaction of N-methylhydrazine with 4-nitrobenzaldehyde to form an intermediate hydrazone. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include the use of a solvent such as ethanol and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The acetyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide involves its interaction with biological molecules. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the methyl and hydrazide groups.
N-(3-nitrophenyl)acetamide: Similar structure with the nitro group in a different position.
N-(4-acetyl-2-methylphenyl)acetamide: Similar structure with an additional methyl group on the phenyl ring.
Uniqueness
N’-acetyl-N-methyl-N’-[(4-nitrophenyl)methyl]acetohydrazide is unique due to the presence of both the acetyl and methyl groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
18969-36-3 |
|---|---|
Fórmula molecular |
C12H15N3O4 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide |
InChI |
InChI=1S/C12H15N3O4/c1-9(16)13(3)14(10(2)17)8-11-4-6-12(7-5-11)15(18)19/h4-7H,8H2,1-3H3 |
Clave InChI |
NTLKVJFZSGZADI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate](/img/structure/B14005432.png)

![2-bromo-N-[3-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]phenyl]acetamide](/img/structure/B14005453.png)
![N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide](/img/structure/B14005457.png)

![(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid](/img/structure/B14005467.png)



![[(1S,3R,5S)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14005480.png)
![1-[(Methylsulfinyl)methyl]naphthalene](/img/structure/B14005482.png)
